



understanding the toxicological profile of oleandrin

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An In-Depth Technical Guide to the Toxicological Profile of **Oleandrin**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin is a potent cardiac glycoside, a type of secondary metabolite, found in all parts of the Nerium oleander (common oleander) plant.[1][2] Historically, extracts of Nerium oleander have been used in folk medicine, but the plant is notoriously toxic if ingested.[2][3] The primary toxicity is linked to **oleandrin** and other related cardiac glycosides, which have a narrow therapeutic window.[2][4] Despite its toxicity, **oleandrin** has garnered significant interest from the scientific community for its potential therapeutic applications, particularly in oncology, due to its pro-apoptotic and cytotoxic effects on cancer cells.[1][2][5] This has led to the development of oleander extracts like Anvirzel® and PBI-05204, which have undergone clinical trials.[2]

This guide provides a comprehensive overview of the toxicological profile of **oleandrin**, consolidating data on its mechanism of action, toxicokinetics, and effects on various organ systems to support further research and development.

Mechanism of Toxic Action

The toxicity of **oleandrin** is multifaceted, stemming from its primary interaction with a fundamental cellular enzyme and its subsequent ability to trigger programmed cell death pathways.



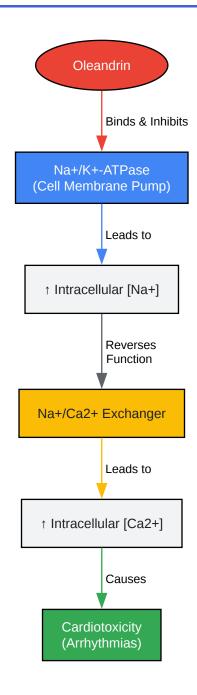
Inhibition of Na+/K+-ATPase

The principal mechanism of action for **oleandrin**, like other cardiac glycosides, is the inhibition of the plasma membrane Na+/K+-ATPase pump.[4][6][7] This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane.

The inhibition process unfolds as follows:

- Binding: **Oleandrin** binds to the extracellular portion of the Na+/K+-ATPase alpha-subunit.[8]
- Inhibition of Pumping: This binding locks the enzyme in a conformational state, inhibiting its function of pumping Na+ out of the cell and K+ into the cell.[9][10]
- Increased Intracellular Na+: The result is an accumulation of intracellular Na+.[10]
- Reversal of Na+/Ca2+ Exchanger: The elevated intracellular Na+ concentration alters the
 gradient for the Na+/Ca2+ exchanger (NCX), causing it to work in reverse. Instead of
 exporting calcium (Ca2+), it begins to import it.[9][10]
- Increased Intracellular Ca2+: This leads to a significant increase in the intracellular
 concentration of Ca2+, which is the primary driver of the cardiotoxic effects.[11][12] In
 cardiac muscle, this elevated Ca2+ leads to increased force of contraction (positive inotropy)
 but also severe arrhythmias.[12]





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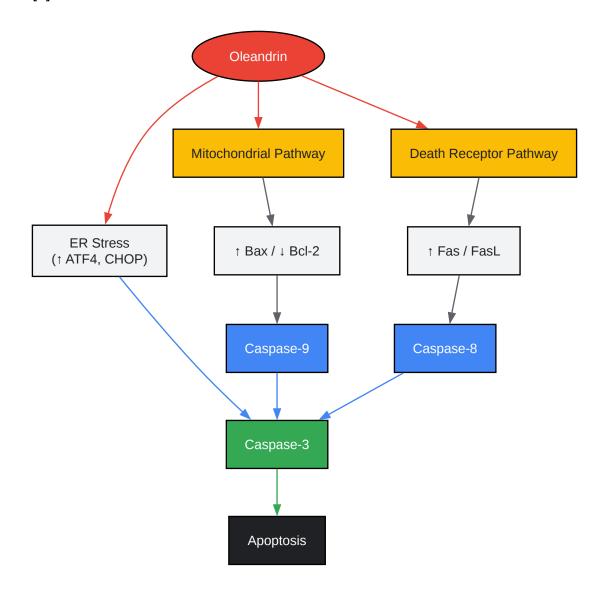
Caption: Core mechanism of oleandrin-induced cardiotoxicity.

Induction of Apoptosis

Beyond its effects on ion pumps, **oleandrin** is a potent inducer of apoptosis (programmed cell death), a key reason for its investigation as an anticancer agent. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]



- Intrinsic Pathway: **Oleandrin** treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[8][13] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3.[13]
- Extrinsic Pathway: **Oleandrin** can upregulate the expression of Fas and Fas ligand (FasL), cell surface proteins that trigger the death receptor pathway.[13] This activation leads to the cleavage and activation of caspase-8, which also converges on the activation of caspase-3. [13][14]
- Endoplasmic Reticulum (ER) Stress: Studies have shown that oleandrin can induce apoptosis by activating ER stress, evidenced by the upregulation of proteins like ATF4 and CHOP.[8]





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Caption: Oleandrin-induced apoptosis signaling pathways.

Toxicokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of **oleandrin** dictates its systemic exposure and target organ toxicity. Most detailed pharmacokinetic data comes from studies in mice.[15][16]

Absorption

Oleandrin is rapidly absorbed following oral administration.[15][16] In mice, peak plasma concentrations (Cmax) are reached within 20 minutes of an oral dose.[15][16] The oral bioavailability in mice has been calculated to be approximately 30% to 61.6%, indicating substantial absorption from the gastrointestinal tract.[15][17]

Distribution

Following absorption, **oleandrin** distributes to various tissues. Animal studies have shown that the highest concentrations are found in the liver, with significant accumulation also occurring in the heart and kidneys.[7][15] This tissue distribution is consistent with its primary sites of toxicity. **Oleandrin** is also capable of crossing the blood-brain barrier, which may explain some of the central nervous system effects observed in poisonings.[12][15]

Metabolism

Oleandrin undergoes metabolism in the body, primarily to its aglycone, oleandrigenin.[7][15] This conversion is rapid; within 5 minutes of intravenous injection in mice, a significant portion of the dose is present in the liver as oleandrigenin.[7][15] The gastrointestinal tract and liver are key sites for first-pass metabolism.[6]

Excretion

Excretion of **oleandrin** and its metabolites occurs predominantly through the feces via biliary excretion, which is the primary route.[15][18] A smaller portion is excreted in the urine.[15][19] In a murine study, 66% of an injected radioactive dose was recovered in the feces within 24 hours, compared to only 8% in the urine.[7][15] The significant biliary excretion suggests the



potential for enterohepatic recirculation, which could prolong the elimination half-life of the compound.[2][6]

Parameter	Value (Oral, 80 μg/kg)	Value (IV, 40 μg/kg)	Reference
Species	Mouse	Mouse	[15][16]
Tmax (Time to Peak)	~20 min	N/A	[15][16]
T½ (Elimination Half- life)	2.3 ± 0.5 h	0.4 ± 0.1 h	[15][16]
AUC0-inf (ng·h/mL)	14.4 ± 4.3	24.6 ± 11.1	[15][16]
Oral Bioavailability	~30%	N/A	[15][16]
Table 1:			

Pharmacokinetic

Parameters of

Oleandrin in Mice.

Non-Clinical Toxicology Acute Toxicity

Oleandrin is highly toxic upon acute exposure. The lethal dose varies significantly between species and depends on whether the pure compound or a plant extract is ingested.[20] Rodents have been observed to be relatively insensitive compared to other mammals like dogs or humans.[20]



Species	Test Substance	Route	LD50 / Lethal Dose	Reference
General (Animal)	Pure Oleandrin	Oral	~0.5 mg/kg (estimated)	[1][8]
Cattle	Oleander Leaves	Oral	50 mg/kg	[9]
Sheep	Oleander Leaves	Oral	250 mg/kg	[7]
Mouse	Hexane Extract	Oral	62.6 - 300 mg/kg	[7]
Mouse	Ethanolic Extract	Oral	521 mg/kg	
Rabbit	Aqueous Extract	Subcutaneous	157 mg/kg	[14]
Table 2: Acute Toxicity Data for Oleandrin and				

Chronic Toxicity

Nerium oleander

Extracts.

Data on chronic toxicity is limited. A 28-day repeat-dose oral study in Beagle dogs using an oleander extract provided some insights. The primary findings were dose-dependent cardiotoxic effects, including decreased heart rate, slowed atrioventricular conduction (prolonged PR interval), and the development of second-degree atrioventricular block at doses of 0.3 mg/kg/day and higher.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

As of late 2025, there is a notable lack of publicly available, standardized studies assessing the genotoxicity (e.g., Ames test, micronucleus assay), carcinogenicity, or reproductive and developmental toxicity of purified **oleandrin**. While **oleandrin**'s cytotoxic properties are well-documented in the context of anticancer research, these studies do not substitute for formal toxicology assessments required for drug development. This represents a significant data gap in its toxicological profile.



Organ System Toxicity Cardiotoxicity

Cardiotoxicity is the most prominent and life-threatening effect of **oleandrin** poisoning.[2][4] The inhibition of Na+/K+-ATPase in cardiomyocytes leads to hyperkalemia (elevated serum potassium) and a wide range of cardiac arrhythmias, including bradycardia, various degrees of atrioventricular block, ventricular tachycardia, and potentially fatal ventricular fibrillation.[9][10]

Neurotoxicity

Oleandrin can affect the central nervous system (CNS), likely due to its ability to cross the blood-brain barrier and inhibit Na+/K+-ATPase in neural tissues.[15] Clinical signs of neurotoxicity include drowsiness, tremors, muscle shaking, seizures, and in severe cases, coma.[8]

Hepatic and Renal Toxicity

The liver and kidneys are exposed to **oleandrin** during its metabolism and excretion.[8][18] Liver injury, potentially caused by free radical generation during metabolism, has been reported.[6] While renal excretion is a minor pathway, direct effects on Na+/K+-ATPase in renal tubules are possible.[19] However, some evidence suggests that renal lesions observed in poisoning cases may be secondary to cardiac failure and subsequent tissue hypoperfusion rather than direct nephrotoxicity.[19]

Gastrointestinal Effects

Gastrointestinal disturbances are among the earliest and most common symptoms of **oleandrin** poisoning.[8] They include nausea, vomiting, excessive salivation, abdominal pain, and diarrhea, which may be bloody.[1][8]

Clinical Toxicology Signs and Symptoms of Poisoning

Human poisoning with Nerium oleander presents a clinical picture dominated by gastrointestinal and cardiac effects. Symptoms typically appear within a few hours of ingestion and include:



- Gastrointestinal: Nausea, vomiting, abdominal pain, diarrhea.[8]
- Cardiac: Bradycardia, hypotension, palpitations, and various arrhythmias.[13]
- Neurological: Drowsiness, confusion, dizziness, visual disturbances (such as xanthopsia or "yellow vision").[8]
- Metabolic: Hyperkalemia is a key laboratory finding and a strong predictor of mortality, as it reflects the degree of Na+/K+-ATPase inhibition.[10]

Toxic Concentrations

The concentration of **oleandrin** in the blood is a critical indicator of the severity of poisoning. While immunoassays for digoxin often cross-react with **oleandrin**, they are not quantitative and should only be interpreted as a positive finding.[10][15] Specific and sensitive methods like LC-MS/MS are required for accurate quantification.[4]

Concentration Range	Classification	Clinical Outcome	Reference
1 - 2 ng/mL	Toxic	Onset of clinical symptoms	[2][4]
1.1 - 7 ng/mL	Toxic	Range observed in non-fatal cases	[4]
~10 - 20 ng/mL	Fatal	Associated with fatalities	[2][4][8]
9.8 - 83 ng/mL	Fatal	Range observed in fatal cases	[4]
Table 3: Human Blood Concentrations of Oleandrin and Associated Toxicity.			

In Vitro Cytotoxicity



Oleandrin has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines in vitro. This activity is the basis for its investigation as a therapeutic agent.

Cell Line (Cancer			
Type)	IC50 Value	Exposure Time	Reference
PANC-1 (Pancreatic)	5 nM (0.005 μM)	24 h	[6]
SW480 (Colon)	10 - 50 nM	24 - 72 h	_
MDA-MB-231 (Breast)	~72 nM	24 h	[6]
RT-R-MDA-MB-231 (Breast)	~183 nM	24 h	[6]
Multiple Myeloma Cell Lines	0.28 - 0.72 μg/mL	Not specified	[18]
Leukemia Cell Lines	0.39 - 0.63 μg/mL	Not specified	[18]
Note: These values			
are for an aqueous Nerium oleander			
extract (Breastin), not			
purified oleandrin.			
Table 4: In Vitro	-		
Cytotoxicity (IC50) of			
Oleandrin in Various			
Human Cancer Cell			
Lines.			

Key Experimental Methodologies In Vivo Toxicity Studies

- Animal Models: Studies on oleandrin toxicity have utilized mice, rats, rabbits, dogs, and livestock such as cattle and sheep.[7][14]
- Protocols: Acute toxicity studies typically involve the administration of single, escalating doses (e.g., oral gavage) to determine the LD50, with observation for mortality and clinical

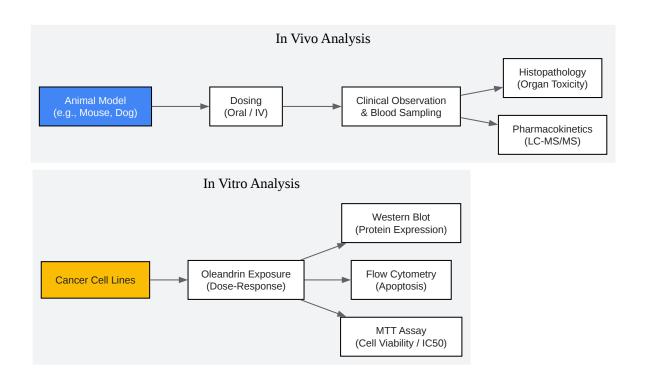


signs over a period of 24 hours to several days.[7] Sub-chronic studies, such as the 28-day dog study, involve daily dosing to evaluate target organ toxicity and establish a no-observed-adverse-effect level (NOAEL).

In Vitro Cytotoxicity Assays

- Cell Lines: A wide variety of human cancer cell lines (e.g., PANC-1, MDA-MB-231, SW480) and normal cell lines have been used to assess the cytotoxic and mechanistic effects of oleandrin.[6]
- Methodologies: Common assays include:
 - Cell Viability: MTT or XTT assays are used to measure metabolic activity as an indicator of cell viability and to calculate IC50 values.
 - Apoptosis Detection: Apoptosis is quantified using methods like Annexin V/Propidium lodide (PI) staining followed by flow cytometry, or by observing nuclear morphology changes (fragmentation, pyknosis).[8]
 - Western Blotting: Used to measure changes in the expression levels of key signaling proteins involved in apoptosis and other pathways (e.g., Bcl-2, Bax, caspases, STAT3).[6]
 [8]





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